1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(2-ethyl-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro group is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These interactions can modulate biological pathways and exert various effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-mercaptophenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one: Similar structure with the ethyl and mercapto groups in different positions.
Uniqueness
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(2-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
VIWFHHYFRLWAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S)C(C(=O)C)Cl |
Origin of Product |
United States |
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